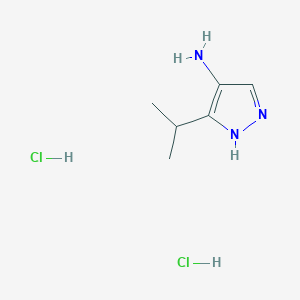

3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride

Beschreibung

3-(Propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is a pyrazole derivative featuring an isopropyl group at the 3-position and an amine group at the 4-position of the pyrazole ring, stabilized as a dihydrochloride salt. Pyrazole derivatives are widely studied for their versatility in medicinal chemistry and organic synthesis. The dihydrochloride form enhances solubility, making it suitable for applications requiring aqueous compatibility.

Eigenschaften

IUPAC Name |

5-propan-2-yl-1H-pyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-4(2)6-5(7)3-8-9-6;;/h3-4H,7H2,1-2H3,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRGEZABRGOGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of Pyrazole Core with Isopropyl Substitution

The pyrazole ring bearing the isopropyl group at the 3-position is generally synthesized via condensation reactions of hydrazines with 1,3-dicarbonyl compounds or their equivalents. The isopropyl substituent can be introduced through alkylation or by employing isopropyl-substituted starting materials.

Introduction of the 4-Amino Group

The 4-amine functionality is commonly introduced by nitration followed by reduction or by direct amination of a suitable precursor. In some synthetic routes, the 4-position is functionalized through substitution reactions on a halogenated pyrazole intermediate.

Salt Formation: Dihydrochloride Preparation

The free amine form of 3-(propan-2-yl)-1H-pyrazol-4-amine is converted into the dihydrochloride salt by treatment with hydrochloric acid, typically using 10% HCl in ethanol or methanol. This step improves the compound’s crystallinity and handling properties.

Detailed Process from Patent Literature

A representative process described in patent EP3280710B1 and WO2016162604A1 involves the following:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Suzuki Coupling to form pyrazole intermediate | React 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with 4-bromo-2-chlorobenzonitrile using bis(triphenylphosphine)palladium(II) chloride catalyst and sodium carbonate base in THF-water or THF-toluene-water solvent | Catalyst loading: 0.5-2 mol% Pd, temperature 60-75°C, reaction time 1-5 h; phase transfer catalyst (TBAB) may be used to enhance yield |

| 2 | Isolation of pyrazole intermediate | Addition of water to precipitate product; filtration and drying | Cooling to ~20°C and gradual water addition (80-120% volume relative to acetonitrile) facilitates precipitation |

| 3 | Deprotection and conversion to amine | Treatment with 10% HCl in ethanol or methanol | Converts protected pyrazole to free amine hydrochloride salt |

| 4 | Purification | Treatment with activated carbon and celite; precipitation by adjusting pH with NaOH and water addition | Methanol removal by distillation; final precipitation yields purified compound |

This process achieves an overall yield of approximately 84.5%, with reduced palladium catalyst usage and fewer isolation steps, making it suitable for large-scale production. The method also minimizes palladium residues in the final product, a critical quality parameter for pharmaceutical compounds.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Catalyst (Pd) loading | 0.5 - 2 mol%, preferably 0.6 - 0.8 mol% | Lower catalyst loading reduces cost and contamination |

| Solvent system | THF-water, THF-toluene-water, or acetonitrile-water | Choice affects reaction rate and ease of isolation |

| Reaction temperature | 60 - 75 °C (optimal ~70 °C) | Higher temp accelerates reaction but may increase side reactions |

| Reaction time | 1 - 5 hours (commonly 2 hours) | Sufficient to complete coupling with minimal by-products |

| Precipitation temperature | ~20 °C | Optimal for crystallization and product purity |

| Acid for salt formation | 10% HCl in ethanol or methanol | Ensures complete conversion to dihydrochloride salt |

| Purification steps | Activated carbon treatment, filtration, pH adjustment | Removes impurities and residual metals |

Research Findings and Practical Notes

Catalyst Efficiency: The use of bis(triphenylphosphine)palladium(II) chloride as a catalyst in Suzuki coupling is effective, but optimizing catalyst loading to 0.6-0.8 mol% balances cost and yield.

Solvent Choice: Acetonitrile-water mixtures form biphasic systems that simplify isolation without distillation, enhancing process economy and scalability.

Isolation Techniques: Gradual addition of water and controlled cooling are critical for high-purity precipitation of intermediates, minimizing impurities and improving crystallinity.

Salt Formation: The dihydrochloride salt is formed by treating the free amine with dilute hydrochloric acid in alcoholic solvents, which also facilitates purification by precipitation.

Environmental and Economic Considerations: The described processes reduce the use of expensive palladium catalysts and avoid cumbersome distillation steps, making them more practical and environmentally friendly for industrial-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Overview

Chemical Structure and Properties

- IUPAC Name : 5-propan-2-yl-1H-pyrazol-4-amine; dihydrochloride

- Molecular Formula : C6H11N3·2ClH

- CAS Number : 2060033-70-5

Synthesis and Reaction Mechanisms

The synthesis of 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride typically involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. The following methods are commonly employed:

Synthetic Routes

-

Cyclization Reaction :

- Starting Materials : Hydrazine derivatives and α,β-unsaturated carbonyl compounds.

- Conditions : Acidic environment to facilitate the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

-

Industrial Production :

- Optimized reaction conditions using catalysts and controlled temperatures to enhance yield and purity.

- Final purification through recrystallization or chromatography.

Chemical Reactions

This compound can undergo various chemical transformations:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form pyrazole N-oxides using agents like hydrogen peroxide. |

| Reduction | Reduction can yield different amine derivatives using lithium aluminum hydride. |

| Substitution | Participates in electrophilic and nucleophilic substitution reactions with halogenating agents or alkylating agents. |

Chemistry

As a versatile building block, this compound is utilized in synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desirable properties.

Biology

The compound plays a role in studying enzyme inhibition and protein interactions. Its ability to modulate enzyme activity makes it a valuable tool for investigating biochemical pathways.

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials. Its unique properties contribute to the development of agrochemicals and pharmaceuticals.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. Results indicated significant inhibition at varying concentrations, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Synthesis of Novel Compounds

Researchers synthesized a series of derivatives from this compound, examining their biological activities. Several derivatives exhibited enhanced antimicrobial properties compared to the parent compound, highlighting its utility in drug development.

Wirkmechanismus

The mechanism of action of 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The table below compares key structural features, molecular properties, and synthesis methods of 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride with analogous compounds:

Key Findings

In contrast, fluorophenyl (Ev1) and methylsulfanyl (Ev9) groups introduce electronic effects (e.g., electron withdrawal or lipophilicity) that may enhance bioactivity . Dihydrochloride salts (target, Ev9, Ev11) improve aqueous solubility compared to free bases, critical for pharmaceutical formulations .

Synthesis Methods :

- The target compound’s synthesis likely involves straightforward salt formation from the free amine. In contrast, analogs like Compound 19 (Ev1) require multi-step reactions with imidazole derivatives, while others (Ev8, Ev9) employ chromatography or recrystallization for purification .

Applications :

- Pharmaceutical Intermediates : The target compound’s simplicity makes it a versatile precursor for complex molecules, similar to Enamine’s building blocks (Ev8, Ev9).

- Biological Activity : Fluorinated derivatives (Ev1, Ev11) show promise in targeting enzymes (e.g., neuronal nitric oxide synthase), whereas sulfanyl-substituted compounds (Ev9) may find use in agrochemicals .

Biologische Aktivität

3-(Propan-2-yl)-1H-pyrazol-4-amine dihydrochloride, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in the fields of oncology and neurology. This article provides a detailed overview of the biological activity associated with this compound, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is known to act as an inhibitor for various enzymes and receptors, influencing multiple biochemical pathways. For instance, studies have shown that compounds within the pyrazole class can modulate neurotransmitter systems and exhibit anti-inflammatory properties.

Biological Activities

The following table summarizes the key biological activities associated with this compound and related pyrazole derivatives:

Structure-Activity Relationships (SAR)

Research into the SAR of pyrazole derivatives has revealed critical insights into their biological potency. For example, modifications at specific positions on the pyrazole ring can significantly enhance or diminish activity against targeted enzymes or receptors. The presence of certain functional groups has been shown to be essential for maintaining activity, as demonstrated in studies involving sulfonamide functionalities .

Case Studies

- Anticancer Efficacy : A study reported that a series of pyrazole derivatives exhibited potent CDK2 inhibitory activity, with some compounds demonstrating sub-micromolar antiproliferative effects against cancer cell lines. The most potent derivative showed a value of 0.005 µM .

- Anti-inflammatory Potential : In a recent investigation, compounds derived from pyrazoles were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. The results indicated significant inhibition, suggesting potential applications in treating inflammatory diseases .

- Neuroprotective Properties : Research has indicated that certain pyrazole derivatives can protect neuronal cells from apoptotic death induced by neurotoxic agents, highlighting their potential in treating neurodegenerative diseases .

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Optimization of Anticancer Agents : Continued exploration of structural modifications to enhance potency and selectivity against cancer targets.

- Development of Anti-inflammatory Drugs : Investigating the anti-inflammatory mechanisms further could lead to new therapeutic options for chronic inflammatory conditions.

- Neuropharmacological Studies : More comprehensive studies on its effects on neurotransmitter systems may uncover new treatments for neurological disorders.

Q & A

Q. What are the common synthetic routes for 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride, and how are intermediates purified?

The compound is typically synthesized via multi-step reactions involving condensation of pyrazole precursors with amines. For example, diazomethane and triethylamine in dichloromethane are used to form intermediates, followed by recrystallization from 2-propanol or methanol for purification . Column chromatography (e.g., ethyl acetate/hexane, 1:4) is also employed to isolate intermediates, ensuring high purity before dihydrochloride salt formation .

Q. How is the structural integrity of this compound validated post-synthesis?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular structure. Parameters like bond lengths (mean C–C = 0.002 Å) and R-factors (e.g., 0.038) ensure accuracy . Complementary techniques include NMR (to verify proton environments) and mass spectrometry (to confirm molecular weight) .

Q. What solvents and reaction conditions are optimal for synthesizing pyrazole derivatives like this compound?

Dichloromethane and xylene are common solvents for diazomethane reactions and cyclization, respectively. Reactions are often conducted under reflux (25–30 hours) or at low temperatures (–20°C to –15°C) to control exothermicity and side reactions . Triethylamine is frequently used as a base to neutralize acidic byproducts .

Advanced Research Questions

Q. How can computational methods accelerate the design of reactions involving this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD integrates computational reaction path searches with experimental validation to optimize conditions like solvent polarity and catalyst selection . Machine learning models trained on reaction databases can further refine parameters such as temperature and stoichiometry .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Cross-validation using multiple techniques is critical. For example, discrepancies in NMR shifts (e.g., aromatic protons) can be resolved via 2D-COSY or HSQC experiments. If SCXRD data conflicts with computational models (e.g., bond angles), reassess solvent effects or lattice packing forces . Statistical design of experiments (DoE) helps identify outlier data points .

Q. How do separation technologies (e.g., membrane filtration) improve the scalability of this compound’s synthesis?

Membrane technologies (e.g., nanofiltration) separate unreacted precursors or byproducts based on molecular weight cut-offs. For dihydrochloride salts, solvent-resistant membranes retain larger impurities while allowing the product to permeate, enhancing yield and purity. This is particularly useful for continuous-flow reactors .

Q. What methodologies address low yields in the final dihydrochloride salt formation?

Optimize counterion exchange by varying HCl concentration and addition rate. Use DoE to test variables like temperature (0–25°C) and solvent polarity (methanol vs. ethanol). Crystallization kinetics studies (e.g., cooling rate, seeding) can also improve crystal habit and yield .

Q. How can proteomics applications of this compound be systematically explored?

Use affinity chromatography to immobilize the compound on resins, enabling pull-down assays for protein interaction studies. Pair this with mass spectrometry-based proteomics to identify binding partners. Dose-response assays and molecular docking (e.g., AutoDock) validate specificity and binding affinity .

Methodological Considerations

- Data Management : Chemical software (e.g., Schrödinger, ACD/Labs) ensures reproducibility by tracking reaction parameters and spectral data. Cloud-based platforms enable collaborative analysis of contradictory results .

- Safety Protocols : Adhere to Chemical Hygiene Plans for handling diazomethane (toxic, explosive) and chlorinated solvents. Use inert atmospheres (N₂/Ar) for sensitive reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.